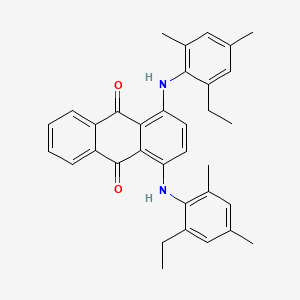
1,4-Bis(2-ethyl-4,6-dimethylanilino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinone derivatives. This compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-ethyl-4,6-dimethylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reduction: 1,4-dihydroxyanthraquinone is reduced to its leuco form.
Condensation: The reduced form is then condensed with 2-ethyl-4,6-dimethylaniline.
Oxidation: The final step involves oxidation to yield 1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and involves the use of industrial-grade reagents and equipment. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to its leuco form.
Substitution: The amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield leuco forms of the compound.
Aplicaciones Científicas De Investigación
1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a dye and in the study of organic reactions.
Biology: Investigated for its potential biological activities, including cytotoxicity against cancer cells.
Medicine: Explored for its potential use in drug development, particularly in targeting DNA topoisomerase II.
Industry: Utilized as a colorant in various industrial applications, including plastics and textiles.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with DNA topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, 1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione can induce cytotoxicity in cancer cells. The molecular targets and pathways involved include:
DNA Binding: The compound binds to DNA, interfering with its function.
Enzyme Inhibition: Inhibits DNA topoisomerase II, leading to DNA damage and cell death.
Comparación Con Compuestos Similares
Similar Compounds
Mitoxantrone: Another anthraquinone derivative used as an anticancer agent.
Doxorubicin: A well-known anthracycline antibiotic with similar DNA-binding properties.
AQ4 and AQ6: Other alkylaminoanthraquinones with modifications to the alkylamino side chains.
Uniqueness
1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione is unique due to its specific structural modifications, which enhance its DNA-binding capacity and cytotoxic potential. Its ability to act as a prodrug in hypoxic tumor cells further distinguishes it from other similar compounds .
Propiedades
Número CAS |
90332-35-7 |
|---|---|
Fórmula molecular |
C34H34N2O2 |
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
1,4-bis(2-ethyl-4,6-dimethylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C34H34N2O2/c1-7-23-17-19(3)15-21(5)31(23)35-27-13-14-28(36-32-22(6)16-20(4)18-24(32)8-2)30-29(27)33(37)25-11-9-10-12-26(25)34(30)38/h9-18,35-36H,7-8H2,1-6H3 |
Clave InChI |
IZTRSJIYIWEOSV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4CC)C)C)C(=O)C5=CC=CC=C5C3=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-{Bis[4-(diphenylamino)phenyl]methyl}-5-hydroxyphenyl)ethan-1-one](/img/structure/B15250130.png)

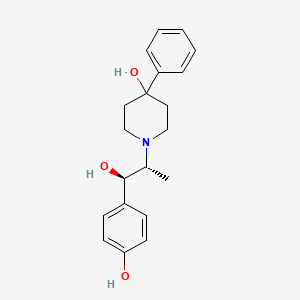
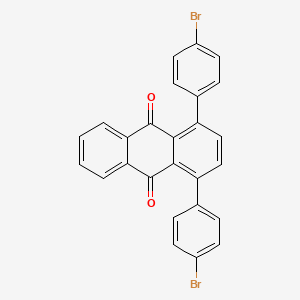
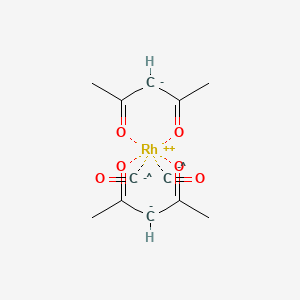

![4-[(R)-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[(R)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B15250164.png)
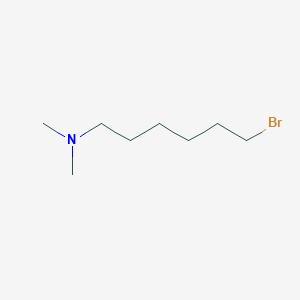
![(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol](/img/structure/B15250172.png)
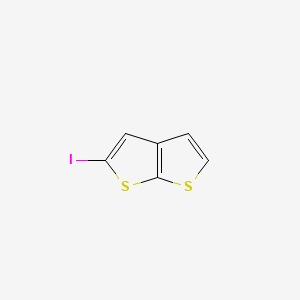
![4,5,7-Trifluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B15250182.png)
![4-(4-Bromobenzyl)-7-(4-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15250188.png)
![Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-](/img/structure/B15250214.png)

